Cas no 1381933-68-1 (5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE
- 4-Pyridinamine, 5-bromo-2-cyclopropyl-
- EN300-6777468
- 1381933-68-1
-
- インチ: 1S/C8H9BrN2/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11)
- InChIKey: PRIKOBSUPGFSEU-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC=C(Br)C(N)=C1
計算された属性
- せいみつぶんしりょう: 211.99491g/mol
- どういたいしつりょう: 211.99491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.650±0.06 g/cm3(Predicted)
- ふってん: 329.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.11±0.50(Predicted)
5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6777468-10.0g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 10g |
$4667.0 | 2023-06-03 | |
Enamine | EN300-6777468-0.25g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 0.25g |
$538.0 | 2023-06-03 | |
Enamine | EN300-6777468-2.5g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 2.5g |
$2127.0 | 2023-06-03 | |
1PlusChem | 1P02892Q-2.5g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 2.5g |
$2691.00 | 2024-06-21 | |
Aaron | AR0289B2-5g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 5g |
$4353.00 | 2023-12-16 | |
1PlusChem | 1P02892Q-250mg |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 250mg |
$727.00 | 2024-06-21 | |
1PlusChem | 1P02892Q-500mg |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 500mg |
$1109.00 | 2024-06-21 | |
1PlusChem | 1P02892Q-1g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 1g |
$1405.00 | 2024-06-21 | |
Aaron | AR0289B2-2.5g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 2.5g |
$2950.00 | 2023-12-16 | |
Enamine | EN300-6777468-0.05g |
5-bromo-2-cyclopropylpyridin-4-amine |
1381933-68-1 | 95% | 0.05g |
$252.0 | 2023-06-03 |
5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINEに関する追加情報
5-Bromo-2-Cyclopropylpyridin-4-Amine: A Comprehensive Overview
The compound 5-Bromo-2-Cyclopropylpyridin-4-Amine (CAS No. 1381933-68-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which combines a pyridine ring with a bromine substituent at the 5-position and a cyclopropyl group at the 2-position. The presence of these functional groups imparts distinctive electronic and steric properties, making it a valuable substrate for various applications.
Recent studies have highlighted the potential of 5-Bromo-2-Cyclopropylpyridin-4-Amine in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers have explored its ability to modulate enzyme activity through non-covalent interactions, such as hydrogen bonding and π-π stacking. These findings underscore its role as a promising lead compound in therapeutic development.
The synthesis of 5-Bromo-2-Cyclopropylpyridin-4-Amine involves a multi-step process that typically begins with the preparation of the pyridine ring. The introduction of the bromine and cyclopropyl groups requires precise control over reaction conditions to ensure high yields and purity. Advanced methodologies, such as Suzuki-Miyaura coupling and Stille coupling, have been employed to achieve this. These techniques not only enhance the efficiency of synthesis but also pave the way for further functionalization of the molecule.
In terms of applications, 5-Bromo-2-Cyclopropylpyridin-4-Amine has shown potential in the field of materials science. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have investigated its ability to act as an electron-deficient component in donor-acceptor systems, which is crucial for achieving high performance in these devices.
Moreover, 5-Bromo-2-Cyclopropylpyridin-4-Amine has been utilized as an intermediate in the synthesis of more complex molecules. Its versatility allows for further substitution at the 4-amino position, enabling the creation of diverse derivatives with tailored properties. This makes it an invaluable building block in modern organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-Bromo-2-Cyclopropylpyridin-4-Amine. Density functional theory (DFT) calculations have revealed its frontier molecular orbitals and reactivity patterns, which are critical for understanding its behavior in various chemical reactions. These studies have also informed the design of more efficient synthetic routes and catalytic systems.
In conclusion, 5-Bromo-2-Cyclopropylpyridin-4-Amine is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with its favorable electronic properties, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new aspects of its potential, this compound is poised to make significant contributions to both academic and industrial advancements.
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